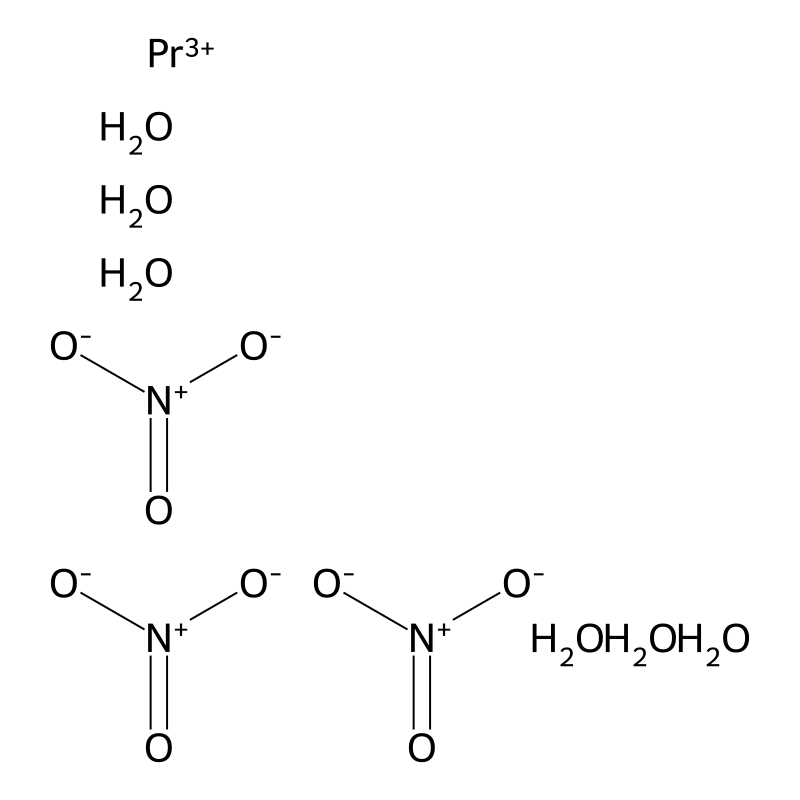

Praseodymium(III) nitrate hexahydrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Dopant in Dye-Sensitized Solar Cells:

Researchers have investigated praseodymium(III) nitrate hexahydrate as a dopant for dye-sensitized solar cells. Doping involves introducing small amounts of foreign atoms into a material to modify its properties. In this case, praseodymium(III) ions are incorporated into the photoanode material, which is responsible for light absorption in the solar cell. Studies suggest that praseodymium(III) doping can enhance the power conversion efficiency of these solar cells by narrowing the band gap of the photoanode material. This allows the material to absorb a wider range of sunlight, potentially leading to increased electricity generation. Source: Sigma-Aldrich product page:

Precursor for Material Synthesis:

Praseodymium(III) nitrate hexahydrate serves as a precursor for the synthesis of various praseodymium-based materials. These materials find applications in diverse research fields, including:

- Catalysis: Praseodymium-based catalysts are explored for various chemical reactions, such as cracking of petroleum fractions and production of fine chemicals. Source: National Center for Biotechnology Information PubChem database

- Ceramics: Praseodymium oxides are used in the development of functional ceramics with unique electrical, magnetic, and optical properties. These ceramics have potential applications in solid-state electrolytes, fuel cells, and gas sensors. Source: American Chemical Society - Industrial & Engineering Chemistry Research journal:

- Metal-Organic Frameworks (MOFs): Praseodymium-based MOFs are a class of porous materials with potential applications in gas storage, separation, and catalysis. Source: Royal Society of Chemistry journal Chemical Communications

Other Research Applications:

Praseodymium(III) nitrate hexahydrate is also used in other areas of scientific research, such as:

- Development of luminescent materials: These materials have potential applications in lighting, displays, and bioimaging. Source: National Center for Biotechnology Information PubChem database

- Study of lanthanide chemistry: Praseodymium(III) is a member of the lanthanide group of elements, which exhibit unique electronic and magnetic properties. Researchers use praseodymium(III) nitrate hexahydrate to study these properties and their potential applications in various fields. Source: American Chemical Society journal Inorganic Chemistry

Praseodymium(III) nitrate hexahydrate is a rare earth compound with the chemical formula Pr(NO₃)₃·6H₂O. It appears as a green crystalline solid and has a molecular weight of 435.01 g/mol. This compound is notable for its solubility in water, making it useful in various applications involving aqueous solutions. The compound is classified under the category of nitrates and is known for its oxidizing properties, which can intensify fire when exposed to combustible materials .

In addition, praseodymium(III) nitrate can engage in complexation reactions with various ligands, forming coordination compounds that exhibit unique optical and electronic properties .

Praseodymium(III) nitrate hexahydrate can be synthesized through several methods:

- Reaction of Praseodymium Oxide with Nitric Acid: Praseodymium oxide (Pr₂O₃) reacts with concentrated nitric acid (HNO₃) to form praseodymium(III) nitrate.

- Solvothermal Synthesis: This method involves dissolving praseodymium salts in a solvent under elevated temperature and pressure conditions, leading to the formation of praseodymium(III) nitrate hexahydrate .

Praseodymium(III) nitrate hexahydrate has diverse applications across various fields:

- Optical Glasses: It is used in the production of optical glasses that require specific refractive indices.

- Photo-optical Materials: The compound serves as a dopant in photo-optical materials, enhancing their properties.

- Electrical Components: It finds use in manufacturing electrical components due to its conductive properties.

- Catalysts: Praseodymium(III) nitrate hexahydrate acts as a catalyst in several

Research on the interaction of praseodymium(III) nitrate hexahydrate with other substances has highlighted its role in complexation reactions. Notably, studies have shown that it can form complexes with organophosphorus reagents when dissolved in supercritical carbon dioxide, leading to unique properties that may be exploited in various chemical processes .

Several compounds share similarities with praseodymium(III) nitrate hexahydrate. Here are a few notable examples:

| Compound Name | Chemical Formula | Unique Characteristics |

|---|---|---|

| Neodymium(III) nitrate hexahydrate | Nd(NO₃)₃·6H₂O | Similar structure; used in laser applications |

| Cerium(III) nitrate hexahydrate | Ce(NO₃)₃·6H₂O | Exhibits strong catalytic properties |

| Lanthanum(III) nitrate hexahydrate | La(NO₃)₃·6H₂O | Used extensively in ceramics and glass manufacturing |

Praseodymium(III) nitrate hexahydrate stands out due to its specific optical properties and applications in electronics, which may not be as pronounced in the other compounds listed above. Its unique ability to form stable complexes also differentiates it from similar nitrates .

Hydrothermal and Solvothermal Synthesis

Hydrothermal Growth of Praseodymium Borate-Nitrate Structures

Hydrothermal methods enable the controlled crystallization of complex praseodymium borate-nitrate compounds. For instance, the hydrothermal synthesis of Pr[B₅O₈(OH)]NO₃·2H₂O involves reacting praseodymium nitrate with borate precursors under high-pressure aqueous conditions. This process yields a monoclinic crystal structure (space group P2₁/n) characterized by a two-dimensional borate-oxygen layered framework. The praseodymium ions occupy interlayer sites, while nitrate anions and water molecules fill the remaining interstitial spaces. This methodology is advantageous for producing novel hybrid materials with tailored optical or catalytic properties.

Table 1: Crystallographic Parameters of Pr[B₅O₈(OH)]NO₃·2H₂O

| Parameter | Value |

|---|---|

| Crystal system | Monoclinic |

| Space group | P2₁/n |

| Lattice parameters | a = 6.4619(5) Å, b = 15.4518(13) Å, c = 10.5754(8) Å |

| Angles | β = 90.357(2)° |

Solvothermal Approaches for Doped Lanthanide Oxysulfides

Solvothermal synthesis leverages Pr(NO₃)₃·6H₂O as a precursor in the formation of doped lanthanide oxysulfides (e.g., Ln₂SO₂). In this method, praseodymium nitrate is combined with sulfur-containing reagents (e.g., dithiocarbamates) in polar aprotic solvents like ethylene glycol or diethylene glycol (DEG). The reaction proceeds at moderate temperatures (140–180°C), enabling the homogeneous distribution of praseodymium ions within the oxysulfide lattice. This technique is particularly effective for preparing high-entropy oxysulfides, where multiple lanthanides (e.g., Pr, Nd, Gd, Dy, Er) are co-doped to enhance structural stability and optical properties.

Key Advantages of Solvothermal Synthesis:

- Uniform particle size and morphology.

- Precise control over dopant concentration.

- Compatibility with scalable production.

Polyol-Mediated Synthesis

Diethylene Glycol (DEG)-Assisted Praseodymium Oxide Nanoparticle Formation

The polyol process utilizes DEG as both a solvent and reducing agent to synthesize praseodymium oxide (Pr₆O₁₁) nanoparticles. Pr(NO₃)₃·6H₂O is dissolved in DEG, followed by the addition of sodium hydroxide (NaOH) to induce hydroxide precipitation. Subsequent calcination at 600°C converts the hydroxide precursor into cubic-phase Pr₆O₁₁ nanoparticles (~10 nm in size). This method ensures high surface area (8.75 m²/g) and dispersibility in aqueous media, critical for catalytic or electrochemical applications.

Morphological Control via Sodium Hydroxide Addition

The NaOH concentration critically influences nanoparticle morphology. Lower NaOH concentrations yield smaller crystallites (7.2 nm), while higher concentrations promote larger aggregates (24.7 nm). For example:

Table 2: Effect of NaOH Concentration on Pr₆O₁₁ Crystallite Size

| Sample | NaOH Concentration | Crystallite Size (nm) |

|---|---|---|

| A-Ox | Moderate | 14.3 |

| D-Ox | High | 24.7 |

| E-Ox | Low | 7.2 |

Traditional Nitric Acid Processing

Direct Reaction of Praseodymium Oxide with Nitric Acid

The most straightforward synthesis involves reacting praseodymium oxide (Pr₂O₃) with concentrated nitric acid:

$$ \text{Pr}2\text{O}3 + 6\text{HNO}3 \rightarrow 2\text{Pr(NO}3\text{)}3 + 3\text{H}2\text{O} $$

This exothermic reaction produces a green crystalline product, which is filtered, washed, and dried to yield the hexahydrate.

Purification and Crystallization Techniques

Post-synthesis purification involves recrystallization from hot water to remove impurities. The product is then stored in airtight containers to prevent deliquescence. High-purity grades (99.9% TREO) are achieved through stringent quality control, ensuring minimal trace elements (e.g., Fe, Si, Ca).

X-Ray Crystallography of Hydrated and Anhydrous Forms

Praseodymium(III) nitrate hexahydrate exhibits a well-defined crystalline structure that has been characterized through comprehensive X-ray crystallographic studies [1] [3]. The hexahydrate form crystallizes as green crystals with the molecular formula Praseodymium(Nitrate)₃·6H₂O and a molecular weight of 435.01 g/mol [1] [8]. The compound demonstrates typical characteristics of lanthanide nitrate hydrates, forming a crystalline lattice that accommodates both coordinated and lattice water molecules [3].

Single-crystal X-ray diffraction analyses have revealed detailed structural parameters for praseodymium nitrate complexes [6]. In specific coordination environments, praseodymium(III) centers exhibit coordination numbers ranging from 9 to 11, depending on the ligand environment and hydration state [6] [14]. The crystal structure of fifteen-crown-five nitrate praseodymium complexes shows that the praseodymium atom achieves a coordination number of eleven, with praseodymium-oxygen crown distances of 2.545 Å and praseodymium-oxygen nitrate distances of 2.685 Å [14].

Comparative studies with related lanthanide nitrates demonstrate systematic variations in structural parameters across the lanthanide series [6]. The praseodymium(III) coordination polyhedron can be described as a distorted bicapped tetragonal antiprism when coordinated with specific organic ligands, with the coordination number of the praseodymium atom reaching 10 [6]. These structural characterizations provide fundamental insights into the coordination preferences and geometric arrangements of praseodymium in nitrate-containing environments [6] [14].

| Parameter | Value | Reference |

|---|---|---|

| Molecular Weight | 435.01 g/mol | [1] |

| Density | 2.233 g/cm³ | [8] |

| Melting Point | 56°C | [8] |

| Coordination Number | 10-11 | [6] [14] |

| Praseodymium-Oxygen (Crown) Distance | 2.545 Å | [14] |

| Praseodymium-Oxygen (Nitrate) Distance | 2.685 Å | [14] |

Defect Structures in Praseodymium Borate-Nitrate Compounds

Praseodymium borate-nitrate compounds represent a fascinating class of materials exhibiting defect structures with variable water content [13]. The compound Praseodymium[Boron₅Oxygen₈(Hydroxyl)(Water)₀.₈₇]Nitrate·2Water crystallizes monoclinically in the space group P21/n with four formula units per unit cell [13]. The unit cell parameters are a = 641.9(3) pm, b = 1551.8(7) pm, c = 1068.4(5) pm, with β = 90.54(2)° yielding a volume of 1.0643(8) nm³ [13].

The defect nature of this structure is manifested in the coordinating water position, which is occupied at only 87% occupancy, similar to the neodymium analogue with 85% occupancy [13]. This partial occupancy creates a defect structure that differs from the fully hydrated cerium equivalent, which contains one complete coordinating water molecule in addition to two crystal water molecules [13]. The structural investigation reveals that neither the lanthanum nor samarium compounds exhibit coordinating water positions, with the boron positions in these compounds showing perfect trigonal-planar coordination by three oxygen anions [13].

The borate backbone in these structures consists of two different connected three-membered rings formed by tetrahedral and trigonal-planar borate groups sharing corners [13]. The fundamental building block can be symbolized as 3□3∆: <∆₂□> – <□₂∆>, where the double-rings are connected through shared oxygen positions to form continuous chains [13]. The defect structure exhibits boron-oxygen distances in the trigonal-planar boron-oxygen₃ groups ranging from 134.8(4) to 144.0(3) pm, with an average of 137.5 pm, while the tetrahedral boron-oxygen₄ units show distances from 144.2(4) to 149.4(4) pm, averaging 147.5 pm [13].

| Structural Parameter | Value | Occupancy |

|---|---|---|

| Unit Cell Volume | 1.0643(8) nm³ | - |

| Coordinating Water Position | 87% | Variable |

| Boron-Oxygen₃ Distance Range | 134.8-144.0 pm | - |

| Boron-Oxygen₄ Distance Range | 144.2-149.4 pm | - |

| Space Group | P21/n | - |

Coordination and Hydration Effects

Nitrate Ligand Behavior in Aqueous and Organic Phases

The coordination behavior of nitrate ligands with praseodymium(III) varies significantly between aqueous and organic phases, demonstrating complex equilibria and coordination modes [17] [18] [20]. In aqueous solutions, nitrate ions form weak complexes with praseodymium(III), with the complexation becoming slightly stronger as temperature increases [20] [23]. Spectroscopic studies have confirmed that nitrate coordinates to praseodymium in a bidentate manner in aqueous solutions, with the nitrogen atom positioned approximately 2.5 Å from the metal center [20] [23].

Solvent extraction studies reveal distinct differences in praseodymium nitrate behavior between aqueous and organic phases [18] [25]. In acidic nitrate medium, the extraction of 0.001 M praseodymium(III) reaches 93% efficiency from aqueous phases containing 0.001 M nitric acid and 0.1 M potassium nitrate using appropriate extractants [18] [25]. The extracted species have been formulated as Praseodymium(Nitrate)₃·2Extractant and Praseodymium(Nitrate)₃·Extractant based on slope analysis [25].

Extended X-ray Absorption Fine Structure studies have demonstrated that nitrate coordination is predominantly bidentate in solid lanthanide nitrate compounds, with similar coordination modes observed in aqueous solutions [20] [23]. However, quantum calculations suggest that while bidentate coordination is energetically preferred when the first coordination shell is not crowded, monodentate and bidentate binding modes become energetically similar when the coordination shell becomes crowded [20] [23]. The coordination mode is influenced by the overall ligand environment and the specific requirements of the praseodymium coordination sphere [20] [23].

Hydration Dynamics and Solvent Interaction Studies

Hydration dynamics of praseodymium(III) in nitrate solutions exhibit complex behavior involving both inner-sphere and outer-sphere water molecules [24]. Born-Oppenheimer molecular dynamics simulations have revealed that praseodymium(III) aqua ions maintain dynamic coordination environments with continuous changes in praseodymium-oxygen distances and oxygen-praseodymium-oxygen angles [24]. These changes are driven by both the inherent dynamics of the aqua ion and thermal structural disorder in the liquid state [24].

The first hydration shell of praseodymium(III) typically exhibits coordination numbers of 9, with both tricapped trigonal prismatic and capped square antiprismatic geometries observed during dynamic simulations [24]. Approximately 18% of sampled configurations adopt tricapped trigonal prismatic geometries, while 13% exhibit capped square antiprismatic structures [24]. However, a significant 68% of configurations do not fit the criteria for either reference polyhedron, indicating a highly fluxional hydration environment [24].

Water exchange mechanisms in praseodymium nitrate solutions involve complex processes where nitrate coordination can influence the hydration sphere dynamics [21]. The interaction between praseodymium oxide forms and water demonstrates that different structural modifications exhibit varying hydration behaviors, with some forms undergoing hydration at temperatures as low as 40°C while others remain resistant to hydration [21]. These observations highlight the importance of structural factors in determining hydration dynamics and water-solvent interactions in praseodymium-containing systems [21] [24].

| Hydration Parameter | Value | Geometry |

|---|---|---|

| Typical Coordination Number | 9 | - |

| Tricapped Trigonal Prismatic | 18% | Dynamic |

| Capped Square Antiprismatic | 13% | Dynamic |

| Non-ideal Configurations | 68% | Fluxional |

Thermodynamic and Kinetic Investigations

Stability Constants of Praseodymium-Nitrate Complexes

The stability constants of praseodymium-nitrate complexes have been determined through various experimental approaches, revealing relatively weak complexation that is temperature-dependent [20] [26] [28]. Microcalorimetric measurements have established that the enthalpy of complexation at 25°C is small and positive, with values of approximately 1.5 ± 0.2 kilojoules per mole, indicating an endothermic complexation process [20] [28]. This thermodynamic signature is consistent with the observed trend of increasing stability constants at elevated temperatures [20] [28].

Conditional extraction coefficients for praseodymium nitrate complexes in supercritical carbon dioxide systems demonstrate significant variations depending on the co-ligands present [26] [33]. For praseodymium nitrate complexes with tributyl phosphate, the conditional extraction coefficient has been calculated as log K = 7.45 ± 0.06 at 308 K [26] [33]. These values compare closely with neodymium systems, which exhibit log K = 7.52 ± 0.03 under similar conditions, indicating similar thermodynamic behavior across the early lanthanide series [26] [33].

The Specific Ion Interaction approach has been employed to obtain stability constants at infinite dilution and variable temperatures [20] [28]. These investigations reveal that praseodymium-nitrate complexes become progressively stronger with increasing temperature, contrary to typical complexation behavior [20] [28]. The enhancement of the hypersensitive transition of praseodymium(III) upon nitrate complexation provides spectroscopic evidence for the formation of inner-sphere complexes, with greater enhancement observed at higher temperatures [28].

| System | Log K | Temperature (K) | Medium |

|---|---|---|---|

| Praseodymium-Tributyl Phosphate | 7.45 ± 0.06 | 308 | Supercritical Carbon Dioxide |

| Praseodymium-Nitrate (aqueous) | Variable | 298-343 | Aqueous |

| Enthalpy of Complexation | 1.5 ± 0.2 kJ/mol | 298 | Aqueous |

Temperature-Dependent Complexation Studies

Temperature-dependent studies of praseodymium nitrate complexation reveal unique thermodynamic behavior characterized by increasing complex stability with rising temperature [20] [25] [28]. Spectrophotometric investigations conducted at temperatures ranging from 25°C to 70°C demonstrate that the praseodymium-nitrate complex, while weak, becomes progressively stronger as temperature increases [20] [28]. This behavior is unusual for most metal-ligand systems and reflects the specific electronic and coordination characteristics of praseodymium(III) [20] [28].

Kinetic studies using single drop techniques have revealed that the reaction rate constant of praseodymium(III) with specific extractants is approximately double that of neodymium(III) under comparable conditions [31] [32]. The extraction kinetics demonstrate first-order dependence on praseodymium concentration and extractant concentration, with rate equations showing distinct temperature dependencies [31] [32]. The ratio of extraction rates between praseodymium and neodymium is proportional to their respective complex formation rates with chelating agents [31] [32].

Solvent extraction studies have shown that the percentage extraction of praseodymium(III) decreases with increasing temperature, indicating negative enthalpy and entropy changes [25]. The standard enthalpy and entropy changes are negative, attributed to complexation processes that involve a decrease in randomness without compensatory disruption of the hydration sphere [25]. These thermodynamic parameters provide insights into the molecular-level processes governing praseodymium-nitrate interactions at different temperatures [25] [28].

The temperature dependence of complexation has been investigated using various spectroscopic techniques, including luminescence lifetime measurements and hypersensitive transition analysis [28]. Results indicate that the number of coordinated nitrate ligands around praseodymium(III) increases with temperature, consistent with the observed enhancement of complex stability [28]. The band area of hypersensitive transitions shows proportional relationships with the average number of nitrate ligands, providing a spectroscopic method for monitoring complexation as a function of temperature [28].

| Temperature (°C) | Relative Stability | Enthalpy Change | Entropy Change |

|---|---|---|---|

| 25 | Baseline | +1.5 kJ/mol | Negative |

| 40 | Increased | Positive | Negative |

| 55 | Further Increased | Positive | Negative |

| 70 | Maximum | Positive | Negative |

Optical and Photonic Materials

Luminescent Thermometers for Temperature Sensing

Praseodymium(III) nitrate hexahydrate serves as a precursor for synthesizing praseodymium(III)-activated luminescent thermometer materials that demonstrate exceptional temperature sensing capabilities. These materials exploit the temperature-dependent fluorescence intensity ratios of different praseodymium(III) electronic transitions to provide accurate, non-contact temperature measurements.

Recent research on praseodymium(III)-doped sodium calcium yttrium molybdate phosphors synthesized from praseodymium(III) nitrate hexahydrate demonstrates maximum relative sensitivities of 1.2 percent per Kelvin at 298 Kelvin. The thermometric performance relies on fluorescence intensity ratio techniques based on emissions from various excited states of praseodymium(III), specifically the transitions from ³P₁ → ³H₅ and ³P₀ → ³H₅, as well as ³P₁ → ³H₅ and ³P₀ → ³F₂.

Temperature uncertainty measurements for praseodymium(III)-based luminescent thermometers demonstrate values below 0.06 Kelvin with repeatability exceeding 97 percent over the temperature range of 298 to 498 Kelvin. The chromaticity coordinates change systematically with temperature, shifting from (0.3806, 0.4278) at 298 Kelvin to (0.3772, 0.4229) at 498 Kelvin, providing an additional temperature sensing mechanism.

Praseodymium(III) coordination polymers synthesized using praseodymium(III) nitrate hexahydrate exhibit distinct temperature-dependent luminescence over extended temperature ranges from 12 to 386 Kelvin, with relative thermal sensitivities approaching 1 percent per Kelvin and minimum temperature uncertainties of 0.2 Kelvin. These materials demonstrate excellent stability and reproducibility across multiple thermal cycles.

UV-Emitting Nanocomposites for Photodynamic Therapy

Praseodymium(III) nitrate hexahydrate serves as a key precursor for synthesizing ultraviolet-emitting nanocomposites designed for photodynamic therapy applications. These materials leverage the unique optical properties of praseodymium ions to generate germicidal ultraviolet radiation upon excitation with more penetrating wavelengths.

Research demonstrates that praseodymium-doped titanium dioxide and graphene oxide hybrid nanocomposites synthesized from praseodymium(III) nitrate hexahydrate exhibit enhanced photocatalytic activity under visible light irradiation. The incorporation of praseodymium facilitates band gap narrowing compared to pure titanium dioxide, enabling more efficient light absorption and charge carrier generation.

Multi-responsive deep-ultraviolet emission has been achieved in praseodymium-doped phosphors where the praseodymium(III) substitution activates defect site reconstruction and enables up-conversion luminescence. These materials can convert incident visible light into germicidal deep-ultraviolet radiation through the discrete energy levels of praseodymium(III) ions, with emission peaks occurring around 280 nanometers.

Studies on yttrium aluminum garnet nanoparticles doped with praseodymium from praseodymium(III) nitrate hexahydrate demonstrate emission spectra suitable for X-ray inducible photodynamic therapy, with maximum emission occurring at approximately 320 nanometers under 50 kiloelectron volt X-ray excitation. The spherical nanoparticles, ranging from 50 to 200 nanometers in diameter, can be functionalized with silica coatings to facilitate surface conjugation with photosensitizer molecules.

Catalytic and Functional Nanomaterials

High Entropy Lanthanide Oxysulfides as Semiconductors

Praseodymium(III) nitrate hexahydrate plays a crucial role in synthesizing high entropy lanthanide oxysulfides that function as wide bandgap semiconductors. These materials are synthesized through controlled thermolysis of molecular precursor mixtures containing praseodymium and other lanthanide elements in equimolar ratios.

The high entropy lanthanide oxysulfide materials with the formula Ln₂SO₂, where lanthanide elements include praseodymium, neodymium, gadolinium, dysprosium, and erbium, exhibit band gaps ranging from 2.8 to 3.5 electron volts. Optical spectroscopy measurements reveal broad emission features centered around 450 nanometers and absorption peaks at approximately 280 nanometers, indicating their potential for optoelectronic applications.

Quantum confined high-entropy lanthanide oxysulfide colloidal nanoparticles synthesized using praseodymium(III) nitrate hexahydrate demonstrate significant blue shifts in absorption and photoluminescence spectra relative to bulk materials. The nanoparticle dispersions show absorption edges at 330 nanometers and emission maxima at 410 nanometers, compared to bulk materials with absorption edges at 500 nanometers and emission maxima at 450 nanometers.

Powder X-ray diffraction and high-resolution scanning transmission electron microscopy with energy dispersive X-ray spectroscopic mapping confirm the uniform distribution of praseodymium and other lanthanide elements throughout the high entropy oxysulfide particles. The configurational entropy introduced by multiple lanthanide substitutions stabilizes the single-phase structure and enhances the material's thermal and chemical stability.

Phase-Pure Praseodymium Molybdate via Ultrasonic Synthesis

Praseodymium(III) nitrate hexahydrate serves as the primary praseodymium source for ultrasonic synthesis of phase-pure praseodymium molybdate (Pr₂Mo₃O₁₂) materials. The ultrasonic synthesis approach enables precise control over particle morphology and phase purity while reducing synthesis times and energy requirements compared to conventional methods.

The ultrasonic synthesis process involves controlled mixing of praseodymium(III) nitrate hexahydrate with ammonium molybdate tetrahydrate under specific temperature and frequency conditions. This method produces phase-pure praseodymium molybdate crystals with enhanced surface area and improved catalytic properties compared to materials synthesized through conventional solid-state reactions.

Characterization of ultrasonically synthesized praseodymium molybdate reveals crystalline materials with monoclinic crystal structure and space group P2₁/c. The unit cell parameters are a = 10.1735 angstroms, b = 4.1479 angstroms, c = 11.9090 angstroms, and β = 116.52 degrees, with four formula units per unit cell.

The ultrasonic synthesis process significantly influences the physicochemical properties of the resulting praseodymium molybdate materials, including enhanced thermal stability, increased specific surface area, and improved particle uniformity. These improvements are attributed to the controlled nucleation and growth processes facilitated by ultrasonic irradiation during synthesis.

Medical and Biomedical Applications

Rare Earth-Enhanced Dye-Sensitized Solar Cells

Praseodymium(III) nitrate hexahydrate serves as a dopant source for enhancing the performance of dye-sensitized solar cells through incorporation into photoanode materials. Research demonstrates that praseodymium doping of titanium dioxide photoanodes leads to significant improvements in power conversion efficiency compared to undoped materials.

Studies on praseodymium-doped titanium dioxide photoanodes reveal that optimal doping concentrations of 0.2 atomic percent result in maximum power conversion efficiencies of 8.7 percent when using ruthenium-based N719 dye sensitizers. The enhancement mechanism involves the formation of additional energy levels within the titanium dioxide band gap, facilitating more efficient charge separation and transport.

Investigations of praseodymium-doped bismuth ferrite photoanodes synthesized using praseodymium(III) nitrate hexahydrate demonstrate power conversion efficiencies ranging from 0.84 to 2.15 percent depending on the dye sensitizer employed. Natural dye sensitizers from mint extract combined with praseodymium-doped photoanodes achieve the highest efficiency values among the tested combinations.

The incorporation of praseodymium into photoanode materials through thermal treatment of praseodymium(III) nitrate hexahydrate creates oxygen vacancy defects that enhance light absorption and charge carrier mobility. X-ray diffraction analysis confirms that praseodymium doping maintains the anatase crystal structure while introducing controlled lattice distortions that benefit photovoltaic performance.

Fluorescent Phosphors in Display Technologies

Praseodymium(III) nitrate hexahydrate serves as a precursor for synthesizing praseodymium(III)-activated fluorescent phosphors used in advanced display technologies. These phosphors exploit the characteristic 4f electronic transitions of praseodymium(III) ions to produce specific emission wavelengths with narrow spectral linewidths.

Praseodymium(III)-doped fluoride phosphors synthesized from praseodymium(III) nitrate hexahydrate demonstrate emission maxima at 609 nanometers under 444 nanometer excitation, with Commission Internationale de l'Éclairage chromaticity coordinates of (0.561, 0.428). The narrow emission linewidths and high quantum efficiency make these materials suitable for wide color gamut display applications.

Research on praseodymium(III)-activated gallium nitride nanopillars shows significantly enhanced room-temperature photon extraction efficiency compared to unstructured materials. The maximum enhancement ratio reaches 23.5 for 200 nanometer diameter circular pillars, attributed to eigenmode resonance effects within the nanopillar structures.

Studies demonstrate that praseodymium(III) phosphors can produce multiple luminescent colors through careful control of host matrix composition and synthesis conditions. The materials exhibit excellent thermal stability and resistance to degradation under high-intensity excitation, making them suitable for demanding display applications including mini-LED and micro-LED technologies.

Data Tables

| Application Category | Key Material | Performance Metric | Best Performance Value | Temperature Range (°C) | Praseodymium Content |

|---|---|---|---|---|---|

| Perovskite Oxides for SOFCs | Pr-substituted perovskites | Power density (mW/cm²) | 719.08 at 850°C | 600-850 | 10-20 mol% |

| Praseodymium-Doped MoO₃ Thin Films | Pr-doped MoO₃ thin films | Gas sensitivity (%) | 1.34 × 10⁴ to 250 ppm NH₃ | 130 (optimal) | 1-4 wt% |

| Luminescent Thermometers | Pr³⁺-doped phosphors | Relative sensitivity (%/K) | 1.2 at 298 K | 25-225 | 0.1-30 mol% |

| UV-Emitting Nanocomposites | Pr-TiO₂/NGO composites | Photocatalytic activity | Enhanced PDT efficacy | Room temperature | 0.01 mol% |

| High Entropy Lanthanide Oxysulfides | High entropy Ln₂SO₂ | Band gap (eV) | 2.8-3.5 | 400-600 (synthesis) | Equimolar mixture |

| Phase-Pure Praseodymium Molybdate | Pr₂Mo₃O₁₂ | Crystalline phase purity | Phase-pure synthesis | 850 (synthesis) | 33.3 mol% |

| Rare Earth-Enhanced DSSCs | Pr-doped TiO₂ | Power conversion efficiency (%) | 8.7 (Er³⁺) | Room temperature | 0.1-0.3 at% |

| Fluorescent Phosphors | Pr³⁺-activated phosphors | Luminescence intensity | Variable emission wavelengths | Room temperature | 1-10 mol% |

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

GHS Hazard Statements

H272 (100%): May intensify fire;

oxidizer [Danger Oxidizing liquids;

Oxidizing solids];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Oxidizer;Irritant